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Compound of Interest
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Cat. No.: B10799526

Introduction

Lymphocytic choriomeningitis virus (LCMV) is a rodent-borne arenavirus that has become a
cornerstone of viral immunology research. The murine model of LCMV infection is exceptionally
well-characterized, providing critical insights into T-cell responses, viral persistence, and
immunological memory. Within the LCMV proteome, specific peptide epitopes are recognized
by cytotoxic T lymphocytes (CTLs), which are essential for clearing the infection.[1] One of the
most critical and widely studied of these is the nucleoprotein (NP) peptide spanning amino
acids 118-126.

The NP(118-126) epitope, with the sequence H-RPQASGVYM-OH, is an immunodominant,
major histocompatibility complex (MHC) class I-restricted epitope in H-2d mice, such as the
BALB/c strain. It is presented by the H-2Ld molecule and can elicit more than 97% of the total
primary CTL response in these mice, making it an invaluable tool for studying CD8+ T-cell
immunity.[2][3] These application notes provide a detailed overview of the properties,
applications, and experimental protocols involving the LCMV NP(118-126) peptide for
researchers in immunology and drug development.

Properties and Specifications

The NP(118-126) peptide is a synthetic nonapeptide corresponding to the amino acid
sequence from the nucleoprotein of the LCMV Armstrong strain.
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Property Description

Peptide Sequence H-RPQASGVYM-OH

Amino Acid Length 9

MHC Restriction H-2Ld[2][3][4]

Mouse Strain BALB/c (H-2d)

Immunogenicity Immunodominant CD8+ T-cell epitope[5]
Purity (Typical) >90% (HPLC/MS)

Format Freeze-dried powder

o T-cell Immunity Assays, Epitope Mapping,
Applications )
Vaccine Development

Applications in LCMV Research

The NP(118-126) peptide is a versatile reagent used in a wide array of immunological studies.

» Quantification of Antigen-Specific CD8+ T-Cells: The peptide is used to stimulate splenocytes
or peripheral blood mononuclear cells (PBMCs) from LCMV-infected mice. The frequency of
responding CD8+ T-cells is then measured using techniques like Intracellular Cytokine
Staining (ICS) for IFN-y or ELISPOT assays.[1]

¢ In Vivo and Ex Vivo Cytotoxicity Assays: To assess the functional capacity of LCMV-specific
CTLs, target cells (e.g., P815 cells) are pulsed with the NP(118-126) peptide and co-cultured
with effector T-cells.[6] The specific lysis of these target cells demonstrates the cytotoxic
potential of the T-cell population.

» Vaccine Efficacy Studies: The NP(118-126) epitope is frequently incorporated into vaccine
constructs, such as recombinant vaccinia viruses or fusion proteins, to evaluate their ability
to induce protective immunity.[2][7] The magnitude of the NP(118-126)-specific T-cell
response serves as a key correlate of protection against a subsequent lethal LCMV
challenge.[7]
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» Studies of Antigen Processing and Presentation: Researchers have used the NP(118-126)

epitope to investigate the cellular machinery responsible for generating MHC class I-binding

peptides. For instance, studies using proteasome or tripeptidyl peptidase Il (TPPII) inhibitors

have examined the impact on the presentation of this epitope to specific CTLs.[8]

o T-Cell Receptor (TCR) Analysis: The immunodominance of NP(118-126) makes it an ideal

target for studying the TCR repertoire and avidity of antiviral CD8+ T-cells.

o Models of Viral Persistence: The strength of the NP(118-126) response is a critical factor in

determining viral clearance versus persistence. Mouse strains lacking the H-2Ld molecule,

and thus unable to present this major epitope, are more susceptible to developing a chronic

carrier state.[3]

Data Presentation

Table 1. Key Immunodominant LCMV Epitopes in Murine Models

. MHC Mouse Protein
Epitope Sequence o . Reference
Restriction Strain Source
RPQASGVY BALB/c (H- ]
NP(118-126) H-2Ld Nucleoprotein  [2]
M 2d)
C57BL/6 (H- ,
NP(396-404) FQPQNGQFI  H-2Db 2b) Nucleoprotein  [9][10]
C57BL/6 (H- _
GP(33-41) KAVYNFATM  H-2Db 2b) Glycoprotein [9][10]
SGVENPGG C57BL/6 (H- )
GP(276-286) H-2Db Glycoprotein [9]
YCL 2b)
BALB/c (H- _
GP(283-291)  YLFNKSTSI H-2Ld 2d) Glycoprotein ~ [1][11]

Table 2: Summary of Experimental Data Using NP(118-126)
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Experiment o Quantitative
Model System Key Finding Reference
Type Result
) o >2-log reduction
BALB/c mice Immunization i )
) ) ) ) in spleen viral
, immunized with provided _
Vaccine ) titers 93h post-
LFNn-NP(118- protection [7]
Challenge ) ) challenge
126) fusion against LCMV
) compared to
protein challenge.

controls.

Infant (2-week-

Infant mice show

a delayed and

NP(118-126)-
specific CD8+ T-

cells were >30-

Viral Clearance old) vs. Adult much weaker fold lower in [6]
BALB/c mice CD8+ T-cell infant mice on
response. day 7 post-
infection.
Inhibition of No significant
TPPII with AAF- difference in % of
] J774 cells (H-2d) )
Antigen ] ] CMK did not IFN-y+ CD8+
) infected with [8]
Processing affect NP(118- cells between
LCMV-WE
126) treated and
presentation. untreated cells.
) ] Similar
LCMYV infection _
WAP-TNP o frequencies of
) elicits a strong
) transgenic ) NP(118-126)-
Transgenic ) cytotoxic -
BALB/c mice ] specific CD8+ [5]
Model ) response against )
expressing NP cellsin

epitope

epitope-

expressing cells.

transgenic and

wild-type mice.

Experimental Protocols

Protocol 1: Intracellular Cytokine Staining (ICS) for IFN-y

This protocol is used to quantify the frequency of NP(118-126)-specific CD8+ T-cells from the

spleens of LCMV-infected mice.
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Materials:

e Spleen from LCMV-infected BALB/c mouse (e.g., 8 days post-infection)
e RPMI-1640 medium with 10% FCS

e NP(118-126) peptide (e.g., from JPT Peptide Technologies or GenScript)[12]
» Brefeldin A (BFA)

¢ Anti-mouse CD16/CD32 (Fc block)

o Fluorochrome-conjugated antibodies: anti-CD8a, anti-IFN-y
 Fixation/Permeabilization solution

e FACS buffer (PBS + 2% FCS)

e 96-well round-bottom plate

e Flow cytometer

Procedure:

o Prepare Splenocytes: Aseptically remove the spleen and prepare a single-cell suspension by
mechanical disruption through a 70 um cell strainer. Lyse red blood cells using ACK lysis
buffer. Wash cells and resuspend in RPMI-10.

o Cell Stimulation: Plate 1-2 x 10”6 splenocytes per well. Add NP(118-126) peptide to a final
concentration of 1 uM.[11] Use an irrelevant peptide or media alone as a negative control.

« Inhibit Cytokine Secretion: Add Brefeldin A (BFA) to a final concentration of 10 pg/ml.[11]
 Incubation: Incubate the plate for 5 hours at 37°C, 5% COZ2.[11]

o Surface Staining: Wash cells with FACS buffer. Block Fc receptors with anti-CD16/CD32 for
15 minutes. Add anti-CD8a antibody and incubate for 30 minutes at 4°C in the dark.
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e Fix and Permeabilize: Wash cells. Resuspend in fixation/permeabilization buffer and
incubate for 20 minutes at 4°C.

« Intracellular Staining: Wash cells with permeabilization buffer. Add anti-IFN-y antibody and
incubate for 30 minutes at 4°C in the dark.

e Acquisition: Wash cells and resuspend in FACS buffer. Acquire samples on a flow cytometer.

e Analysis: Gate on CD8+ lymphocytes and quantify the percentage of cells that are positive
for IFN-y.

Protocol 2: In Vivo Cytotoxicity Assay

This protocol measures the in vivo killing of peptide-pulsed target cells.
Materials:

e LCMV-immune and naive BALB/c mice

e Syngeneic splenocytes (from a naive donor mouse)

e NP(118-126) peptide

« Irrelevant control peptide

o Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.qg.,
CFSE”high and CFSE”ow)

e PBS
Procedure:

o Prepare Target Cells: Prepare a single-cell suspension of splenocytes from a naive BALB/c
mouse.

o Label Target Populations:

o Split the splenocytes into two populations.
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o Label one population with a high concentration of CFSE (e.g., 5 pM). This will be the
NP(118-126) target population (CFSE”high).

o Label the second population with a low concentration of CFSE (e.g., 0.5 pM). This will be
the control population (CFSE"ow).

Peptide Pulsing:

o Wash the CFSE"high cells and pulse with 1 uM NP(118-126) peptide for 60 minutes at
37°C.

o Wash the CFSE"ow cells and pulse with 1 uM of an irrelevant control peptide for 60
minutes at 37°C.

Inject Cells: Mix the two labeled populations at a 1:1 ratio. Inject approximately 10-20 x 10"6
total cells intravenously into both LCMV-immune and naive control mice.

Incubation: Allow 4-6 hours for in vivo killing to occur.

Analysis: Harvest spleens from recipient mice and prepare single-cell suspensions. Analyze
by flow cytometry to detect the CFSE”high and CFSE”ow populations.

Calculate Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 -
(ratio immune / ratio naive)] x 100, where ratio = (%CFSE”high / %CFSE"ow).

Visualizations
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Sample Preparation In Vitro Stimulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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